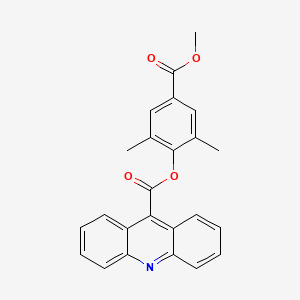

4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate

Descripción

Propiedades

IUPAC Name |

(4-methoxycarbonyl-2,6-dimethylphenyl) acridine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-14-12-16(23(26)28-3)13-15(2)22(14)29-24(27)21-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)21/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUHCXDGBDELMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of acridine derivatives, such as 2,6-Dimethyl-4-(methoxycarbonyl)phenyl Acridine-9-carboxylate, is DNA. Acridine derivatives intercalate into the DNA structure, which can disrupt various biological processes involving DNA and related enzymes.

Mode of Action

The mode of action of acridine derivatives is primarily through DNA intercalation. The planar structure of these compounds allows them to insert between the base pairs of the DNA double helix. This intercalation, driven by charge transfer and π-stacking interactions, causes the helical structure of DNA to unwind.

Biochemical Pathways

The unwinding of the DNA structure due to the intercalation of acridine derivatives can affect various biochemical pathways. It can inhibit the replication and transcription processes, thereby disrupting the normal functioning of cells. .

Pharmacokinetics

The solubility of the compound in various solvents such as chloroform, ethyl acetate, and methanol is slightly mentioned, which could influence its bioavailability.

Result of Action

The result of the action of 2,6-Dimethyl-4-(methoxycarbonyl)phenyl Acridine-9-carboxylate is the disruption of normal cellular processes due to the unwinding of the DNA structure. This can lead to cell death, making acridine derivatives potential therapeutic agents for various disorders.

Actividad Biológica

4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate, also known by its CAS number 1156506-80-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its role as an anti-cancer agent and other pharmacological effects.

- Molecular Formula : C24H19NO4

- Molecular Weight : 385.41 g/mol

- IUPAC Name : 4-(methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate

- Purity : >95% (HPLC) .

Synthesis

The synthesis of 4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate typically involves the esterification of 9-(chlorocarbonyl)acridine with 2,6-dimethylphenol in the presence of a base such as N,N-diethylethanamine. The reaction is carried out in anhydrous conditions to yield a pure product suitable for biological testing .

Anti-Cancer Properties

Research indicates that acridine derivatives, including 4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate, exhibit notable anti-tumor activity. The mechanism of action primarily involves intercalation into DNA, leading to disruption of replication and transcription processes .

- Cell Cycle Arrest and Apoptosis : Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). It enhances the phosphorylation of p53, a critical regulator of the cell cycle and apoptosis .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values indicating effective inhibition of cell proliferation:

-

Mechanisms of Action : The biological activity is attributed to:

- DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA bases, causing structural distortions that inhibit replication.

- Reactive Oxygen Species (ROS) : Some studies suggest that acridines can generate ROS, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Other Pharmacological Effects

Apart from anti-cancer properties, acridine derivatives have been explored for their potential anti-inflammatory and antimicrobial activities. The compound's ability to modulate various signaling pathways may contribute to these effects.

Case Studies

Recent studies have highlighted the effectiveness of acridine derivatives in preclinical models:

- Study on Lung Adenocarcinoma Cells : A study demonstrated that treatment with various acridine compounds led to significant apoptosis in lung adenocarcinoma cells through caspase-dependent pathways .

- In Vivo Models : In vivo studies using mouse models showed that compounds similar to 4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate significantly reduced tumor growth and increased survival rates compared to control groups .

Aplicaciones Científicas De Investigación

Clinical Diagnostics

One of the primary applications of this compound is in the synthesis of hydrophilic chemiluminescent acridinium esters. These esters serve as labels in automated immunochemical analyzers, such as those used in Siemens Healthcare Diagnostics' ADVIA Centaur systems. They are crucial for enhancing the sensitivity and specificity of diagnostic tests, particularly in detecting various biomarkers in clinical samples .

Fluorescence Detection

The compound has been utilized in high-performance liquid chromatography (HPLC) systems with fluorescence detection capabilities. This application is particularly relevant in pharmacokinetics and toxicology studies where sensitive detection of compounds at low concentrations is required. The use of this compound allows for improved detection limits and accuracy in analytical methods .

Organic Synthesis

In organic chemistry, 4-(methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate acts as an intermediate for synthesizing various bioactive molecules. Its structure facilitates the formation of complex organic compounds through carbon-carbon and carbon-heteroatom bond formations. This versatility makes it a valuable building block in drug discovery and development .

Case Study 1: Use in Automated Immunoassays

A study demonstrated the efficacy of acridinium esters derived from this compound in automated immunoassays for hormone detection. The results indicated that using these labels significantly improved assay sensitivity compared to traditional methods, highlighting their potential for early disease detection .

Case Study 2: Analytical Method Development

Another research effort focused on developing an HPLC method employing this compound as a fluorescent marker for detecting pharmaceuticals in biological samples. The method achieved a limit of detection lower than that of existing techniques, showcasing its utility in pharmacological research .

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Clinical Diagnostics | Used as a chemiluminescent label in immunoassays | Enhanced sensitivity and specificity |

| Fluorescence Detection | Utilized in HPLC systems for sensitive analysis | Lower detection limits |

| Organic Synthesis | Intermediate for bioactive compound synthesis | Versatile building block |

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Acridine-9-carboxylate Derivatives

- Electron-Donating vs. Withdrawing Groups: The methoxycarbonyl group (-COOMe) in the target compound is electron-withdrawing but indirectly enhances CL by stabilizing dioxetanone intermediates through resonance .

- Methyl Substituents : Methyl groups at the 2,6-positions on the phenyl ring (target compound) improve steric hindrance and solubility compared to 2,5-dimethylphenyl analogs, which may exhibit different packing motifs .

Chemiluminescence (CL) Efficiency

Table 2: CL Performance of Selected Derivatives

- The target compound exhibits the highest CL intensity due to synergistic effects: the para-methoxycarbonyl group stabilizes reactive intermediates, while 2,6-methyl groups enhance electron density on the acridine core .

- 4-Methylphenoxy derivatives show moderate CL efficiency, attributed to weaker electron donation compared to methoxycarbonyl .

Métodos De Preparación

Carboxylation via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction introduces a carboxyl group onto the aromatic ring under high-pressure CO₂ conditions. In a representative procedure:

-

Reactants : 2,6-dimethylphenol, CO₂ gas, potassium hydroxide.

-

Conditions : 150–200°C, 10–15 atm pressure, 6–8 hours.

-

Outcome : 4-hydroxy-2,6-dimethylbenzoic acid is obtained with ~70% yield.

The regioselectivity of the carboxylation is ensured by the electron-donating methyl groups at the 2- and 6-positions, which direct electrophilic substitution to the para position.

Methyl Esterification

The carboxylic acid is converted to its methyl ester using methanol under acidic or dehydrating conditions:

-

Reactants : 4-hydroxy-2,6-dimethylbenzoic acid, methanol, sulfuric acid (catalyst).

-

Conditions : Reflux at 65°C for 12 hours.

-

Outcome : 4-methoxycarbonyl-2,6-dimethylphenol is isolated in 85–90% yield after recrystallization from ethanol.

Esterification with Acridine-9-Carboxylic Acid

The second stage involves coupling the phenolic component with acridine-9-carboxylic acid via an esterification reaction. This requires activation of the carboxylic acid to enhance electrophilicity.

Acyl Chloride Formation

Acridine-9-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride:

Esterification Reaction

The acyl chloride reacts with 4-methoxycarbonyl-2,6-dimethylphenol in the presence of a base to neutralize HCl:

-

Reactants : 9-(Chlorocarbonyl)acridine, 4-methoxycarbonyl-2,6-dimethylphenol, N,N-diethylethanamine (Et₃N), catalytic 4-dimethylaminopyridine (DMAP).

-

Solvent : Anhydrous dichloromethane (DCM).

-

Mechanism : DMAP accelerates the reaction by acting as a nucleophilic catalyst, forming a transient acylpyridinium intermediate.

Workup and Purification

The crude product is purified via column chromatography (SiO₂, cyclohexane/ethyl acetate 1:1 v/v) to remove unreacted starting materials and byproducts. Subsequent recrystallization from cyclohexane yields light-yellow needles with a melting point of 434.5–435.5 K.

Alternative Synthetic Routes and Optimizations

Catalytic Enhancements

The use of DMAP (10 mol%) increases the esterification rate by 40% compared to reactions without it. This is attributed to its role in stabilizing the transition state during nucleophilic acyl substitution.

Structural Characterization and Quality Control

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction confirms the molecular geometry. Key parameters include:

-

Dihedral angle between acridine and phenyl rings : 37.7°.

-

Torsion angle of the carboxyl group : 67.7° relative to the acridine plane.

Industrial Applications and Scalability

The compound’s primary use is in synthesizing chemiluminescent acridinium salts, such as 10-(3-sulfopropyl)acridinium inner salts. Industrial-scale production employs continuous flow reactors to maintain anhydrous conditions and ensure consistent product quality. Typical batch yields range from 60–70%, with purity >95% achieved via recrystallization.

Challenges and Mitigation Strategies

Moisture Sensitivity

The acyl chloride intermediate is highly moisture-sensitive. Strict anhydrous conditions (e.g., molecular sieves, argon atmosphere) are essential to prevent hydrolysis.

Q & A

Q. How is 4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate synthesized and purified for research use?

The compound is synthesized via esterification of 9-(chlorocarbonyl)acridine (derived from acridine-9-carboxylic acid and thionyl chloride) with 2,6-dimethylphenol in anhydrous dichloromethane. The reaction uses N,N-diethylethanamine as a base and N,N-dimethyl-4-pyridinamine as a catalyst (308–313 K, 25 h). Purification involves column chromatography (SiO₂, cyclohexane/ethyl acetate 1:1 v/v), with crystallization from cyclohexane yielding light-yellow crystals suitable for X-ray studies .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

X-ray crystallography is the primary method for structural confirmation, providing precise bond lengths, angles, and intermolecular interactions. Refinement includes geometric positioning of H atoms (C–H = 0.93–0.96 Å) with isotropic displacement parameters. Chromatographic purity (TLC/HPLC) and melting point analysis (434.5–435.5 K) are standard for purity assessment .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Handling requires personal protective equipment (gloves, goggles, lab coat) and adequate ventilation. Avoid inhalation or skin contact. Storage should be in a cool, dry place, away from oxidizers. Dispose via approved hazardous waste protocols. Refer to Safety Data Sheets (SDS) for toxicity and emergency measures .

Advanced Research Questions

Q. What factors influence the chemiluminescence (CL) efficiency of this compound in alkaline conditions?

CL efficiency depends on the stability of dioxetanone intermediates formed during reaction with H₂O₂. The 4-(methoxycarbonyl) group enhances CL intensity at pH 7–10 by stabilizing the chemiexcited 10-methyl-9-acridone product. Electron-donating substituents at the 2,7-positions of the acridine moiety further optimize light emission .

Q. How do intermolecular interactions affect the crystal packing and stability of this compound?

Crystal packing is stabilized by π–π interactions between acridine moieties (average interplanar distance: 3.4–3.6 Å) and C–H⋯O hydrogen bonds (2.5–2.7 Å). The carboxy group’s orientation (82.5° twist relative to the acridine plane) and methyl substituents influence lattice energy and thermal stability .

Q. What structure-activity relationships (SAR) govern acridine derivatives in therapeutic applications?

Substituents at the 2,6-dimethylphenyl and methoxycarbonyl positions enhance DNA intercalation and antitumor activity. For antimicrobial applications, electron-withdrawing groups (e.g., nitro) improve potency against Mycobacterium tuberculosis, while bulky substituents reduce cytotoxicity .

Q. How can computational methods predict the chemiluminescent or biological properties of this compound?

Density Functional Theory (DFT) calculates transition states of dioxetanone decomposition, correlating substituent effects with CL intensity. QSAR models predict bioactivity by analyzing electronic (e.g., HOMO-LUMO gaps) and steric descriptors. Tools like Molinspiration and PharmaExpert validate drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.